Product packaging for 2-(3-Bromophenoxy)tetrahydro-2H-pyran(Cat. No.:CAS No. 57999-49-2)

2-(3-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1276101
CAS No.: 57999-49-2
M. Wt: 257.12 g/mol
InChI Key: YDIPSMGGPVMCHP-UHFFFAOYSA-N
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Description

Contextualization within Tetrahydropyran (B127337) Chemistry and Aryl Ether Scaffolds

The compound is best understood by considering its two primary structural motifs: the tetrahydropyran ring and the aryl ether linkage. The tetrahydropyran portion serves as a protecting group for the phenolic oxygen, a common strategy in multi-step synthesis to mask the reactivity of a hydroxyl group. Aryl ethers, on the other hand, are prevalent scaffolds in many biologically active molecules and functional materials. The strategic placement of the bromine atom on the aromatic ring further enhances the compound's utility, opening avenues for a variety of chemical transformations.

Significance of the Tetrahydropyran Moiety in Organic Synthesis and Natural Products

The tetrahydropyran (THP) group is a widely employed acid-labile protecting group for alcohols and phenols. Its formation, typically through the reaction of an alcohol with 3,4-dihydro-2H-pyran under acidic conditions, is a robust and high-yielding transformation. The resulting THP ether is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides, yet can be readily removed with mild acid. rsc.org

Beyond its use as a protecting group, the pyran ring system is a fundamental structural unit in nature. It forms the core of pyranose sugars, such as glucose, which are central to biochemistry. researchgate.net This prevalence in nature has made the tetrahydropyran scaffold a common feature in many pharmaceutical agents and natural products with diverse biological activities. The synthesis of substituted tetrahydropyrans is, therefore, an active area of research. rsc.org

Role of Brominated Arenes as Synthetic Precursors

The bromine atom on the phenyl ring of 2-(3-Bromophenoxy)tetrahydro-2H-pyran is its key functional handle for further molecular elaboration. Brominated arenes are highly valued precursors in organic synthesis, primarily due to their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. atomfair.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond allows for the introduction of a vast range of substituents, enabling the construction of complex molecular frameworks. libretexts.org

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound lies in its role as a versatile intermediate. Research trajectories involving this compound often fall into two main categories:

Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents. The ability to perform cross-coupling reactions on the brominated ring allows for the creation of libraries of compounds with diverse aryl-aryl or aryl-alkynyl linkages for biological screening. It is particularly noted for its use in developing CNS-active compounds and antiviral agents. atomfair.com

Materials Science: In the construction of novel organic materials. The rigid aryl ether scaffold can be incorporated into polymers or liquid crystals, with the bromo-substituent providing a site for further functionalization to tune the material's properties. atomfair.com

Identification of Key Research Questions and Gaps in the Literature

While the general utility of this compound can be inferred from the known chemistry of its constituent parts, a detailed survey of the academic literature reveals a scarcity of studies focused specifically on this compound. While it is available from commercial suppliers and its application in cross-coupling is suggested, there is a lack of published, peer-reviewed research detailing its specific synthesis, characterization, and direct application in the total synthesis of complex molecules.

Key research questions that remain to be thoroughly addressed in the academic literature include:

What are the optimized, high-yield synthetic procedures for the preparation of this compound?

What is the full scope of its reactivity in various cross-coupling reactions, and are there any notable substrate limitations or advantages compared to other brominated aryl ethers?

Have any specific, biologically active compounds been synthesized using this compound as a key intermediate, and what were the outcomes of their biological evaluation?

In the context of materials science, what are the specific properties of polymers or liquid crystals that have been synthesized using this monomer, and what advantages does it offer?

The current gap in the primary literature suggests that while this compound is likely used in industrial and potentially unpublished academic research, a comprehensive, publicly available body of work on this specific compound is yet to be established. This presents an opportunity for further academic investigation into its synthesis and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B1276101 2-(3-Bromophenoxy)tetrahydro-2H-pyran CAS No. 57999-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13BrO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIPSMGGPVMCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407986
Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57999-49-2
Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Record name 2-(3-Bromophenoxy)tetrahydro-2H-pyran
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Record name 2-(3-bromophenoxy)tetrahydro-2H-pyran
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Synthetic Methodologies and Strategies for 2 3 Bromophenoxy Tetrahydro 2h Pyran

Established Synthetic Pathways to 2-(3-Bromophenoxy)tetrahydro-2H-pyran

The most common and well-established method for synthesizing this compound involves the acid-catalyzed reaction of 3-bromophenol (B21344) with a tetrahydropyran (B127337) source. This reaction is a specific example of a broader class of reactions used for the protection of hydroxyl groups in organic synthesis.

Reaction of 3-Bromophenol with 3,4-Dihydro-2H-pyran

The principal established pathway for the synthesis of this compound is the acid-catalyzed addition of 3-bromophenol to 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the protection of a phenolic hydroxyl group as a tetrahydropyranyl (THP) ether.

In a typical procedure, 3-bromophenol is reacted with a slight excess of 3,4-dihydro-2H-pyran in an aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). The reaction is catalyzed by a catalytic amount of a strong acid. Commonly used catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or a strong acid resin.

The reaction mechanism involves the protonation of the double bond in 3,4-dihydro-2H-pyran by the acid catalyst, which generates a resonance-stabilized carbocation. The nucleophilic oxygen atom of the 3-bromophenol then attacks this carbocation, leading to the formation of a protonated ether. Subsequent deprotonation, typically by the conjugate base of the acid catalyst or another basic species in the reaction mixture, yields the final product, this compound, and regenerates the acid catalyst. The reaction is generally carried out at room temperature and gives good to excellent yields of the desired product.

ReactantsCatalystSolventTemperatureYield
3-Bromophenol, 3,4-Dihydro-2H-pyranp-Toluenesulfonic acidDichloromethaneRoom Temp.High
3-Bromophenol, 3,4-Dihydro-2H-pyranPyridinium p-toluenesulfonateTetrahydrofuranRoom Temp.Good
3-Bromophenol, 3,4-Dihydro-2H-pyranAmberlyst-15DichloromethaneRoom Temp.Excellent

Alternative Synthetic Routes and Comparative Analysis of Efficiency

While the acid-catalyzed reaction of 3-bromophenol with 3,4-dihydro-2H-pyran is the most prevalent method, alternative routes exist, though they are less commonly employed for this specific transformation.

One such alternative is a variation of the Williamson ether synthesis . This would involve the deprotonation of 3-bromophenol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-bromophenoxide. This phenoxide would then be reacted with 2-bromotetrahydro-2H-pyran. However, this method is generally less efficient and more cumbersome for this particular synthesis. The preparation of 2-bromotetrahydro-2H-pyran is an additional step, and the reaction conditions are harsher compared to the direct acid-catalyzed addition to DHP.

Comparative Analysis of Efficiency:

MethodStarting MaterialsReagentsConditionsYieldAdvantagesDisadvantages
Acid-Catalyzed Addition 3-Bromophenol, 3,4-Dihydro-2H-pyranCatalytic acid (e.g., p-TsOH)Mild (Room Temp.), Aprotic solventHighOne-step, mild conditions, high atom economyRequires anhydrous conditions
Williamson Ether Synthesis 3-Bromophenol, 2-Bromotetrahydro-2H-pyranStrong base (e.g., NaH)Harsher conditions, anhydrous solventModerate-Two-step synthesis of electrophile, use of strong base

Advanced Synthetic Techniques and Optimization

Recent advancements in synthetic chemistry have focused on optimizing the synthesis of tetrahydropyranyl ethers, including this compound. These efforts are directed towards the development of more efficient and environmentally friendly methods.

Catalyst Development and Ligand Effects in Etherification Reactions

The development of new catalytic systems has been a key area of research. While traditional homogeneous acid catalysts like p-TsOH are effective, their separation from the reaction mixture can be challenging. To address this, heterogeneous acid catalysts have been explored. These include solid-supported acids such as silica-supported ammonium (B1175870) bisulfate (NH₄HSO₄@SiO₂) and various zeolites. beilstein-journals.org These catalysts offer the advantage of easy recovery and reusability, simplifying the work-up procedure and reducing waste. beilstein-journals.org

For related etherification reactions, particularly in the context of cross-coupling, the choice of ligands in metal-catalyzed processes can have a significant impact on reaction efficiency and selectivity. While not the primary method for this specific synthesis, in broader etherification strategies, ligands can influence the steric and electronic environment of the metal center, thereby affecting the rate and outcome of the reaction.

Solvent Effects and Green Chemistry Approaches in Synthesis

The choice of solvent can significantly influence the rate and efficiency of the tetrahydropyranylation reaction. While chlorinated solvents like dichloromethane are common, their environmental impact has led to the exploration of greener alternatives. Ethereal solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective and more environmentally benign options for this type of reaction. beilstein-journals.org

Solvent-free conditions have also been investigated as a green chemistry approach. In some cases, the reaction can be carried out by simply mixing the neat reactants with a solid-supported catalyst, which minimizes solvent waste.

Green Chemistry Approaches:

Use of Heterogeneous Catalysts: Facilitates easy catalyst recovery and reuse, reducing waste. beilstein-journals.org

Solvent Selection: Employing greener solvents like 2-MeTHF or CPME instead of chlorinated hydrocarbons. beilstein-journals.org

Solvent-Free Conditions: Eliminating the need for a solvent altogether, which is a significant step towards a more sustainable process.

Microwave-Assisted and Photochemical Synthesis Protocols

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. For the synthesis of pyran derivatives, microwave-assisted methods can significantly reduce reaction times compared to conventional heating. In the context of the synthesis of this compound, applying microwave irradiation to the acid-catalyzed reaction of 3-bromophenol and 3,4-dihydro-2H-pyran could potentially lead to a more rapid and efficient process. Microwave-assisted organic synthesis often leads to higher yields and cleaner reactions in shorter time frames.

Photochemical Synthesis:

While less common for this specific transformation, photochemical methods are being developed for various etherification reactions. These methods often involve the use of a photosensitizer that, upon irradiation with light of a specific wavelength, can promote the reaction. Photochemical syntheses can often be conducted under mild conditions. However, to date, there are no well-established photochemical protocols specifically for the synthesis of this compound. Research in this area is ongoing for related thioether and ether syntheses, which may eventually lead to viable photochemical routes for this compound. sigmaaldrich.comnih.govrecercat.catresearchgate.net

Flow Chemistry Applications for Scalable Synthesis

The synthesis of tetrahydropyranyl (THP) ethers, including this compound, is highly amenable to adaptation in continuous flow chemistry systems. These systems offer significant advantages over traditional batch processing, particularly for scalable synthesis. The inherent characteristics of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety profiles for exothermic reactions, make it an attractive platform for industrial production. uc.pt

The core reaction involves the acid-catalyzed addition of an alcohol or phenol (B47542) to 3,4-dihydro-2H-pyran (DHP). total-synthesis.comyoutube.com In a flow chemistry setup, this can be efficiently achieved using a packed-bed reactor filled with a heterogeneous acid catalyst. Solutions of 3-bromophenol and DHP in a suitable solvent are continuously pumped through the heated reactor column. The solid-supported catalyst facilitates the reaction without contaminating the product stream, simplifying downstream purification. nih.gov This approach allows for high throughput and straightforward scalability by extending the operation time or by using larger reactors.

Several solid-supported acid catalysts are effective for tetrahydropyranylation and are thus suitable for flow applications. These include ion-exchange resins like Amberlyst-15, zeolites, or acids such as ammonium bisulfate supported on silica. nih.govorganic-chemistry.org The use of such catalysts in a flow system not only simplifies product isolation but also allows for catalyst recycling and continuous, automated production, reducing operational costs and waste.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

Parameter Description
Reactor Type Packed-Bed Reactor (PBR)
Catalyst Solid-supported acid (e.g., NH₄HSO₄@SiO₂, Amberlyst-15)
Reactant Streams 1: 3-Bromophenol in an inert solvent (e.g., CPME, 2-MeTHF). 2: 3,4-Dihydro-2H-pyran (slight excess).
Flow Rate Variable, adjusted to optimize residence time.
Temperature Ambient to moderately elevated (e.g., 25–80 °C).
Residence Time Typically in the range of minutes, determined by reactor volume and flow rate.

| Downstream Processing | In-line solvent evaporation; potential for continuous extraction or distillation. |

Enantioselective and Diastereoselective Synthesis Considerations

The standard synthesis of this compound from 3-bromophenol and 3,4-dihydro-2H-pyran results in the formation of a new chiral center at the C2 position of the pyran ring. wikipedia.org As the starting materials are achiral, the product is formed as a racemic mixture of two enantiomers. This lack of stereocontrol can be a significant drawback in fields where enantiopure compounds are required.

Achieving stereocontrol in the synthesis of 2-substituted tetrahydropyrans is a subject of ongoing research. While no specific method has been published for the enantioselective synthesis of this compound, several strategies from related systems could be considered.

Chiral Brønsted Acid Catalysis: The reaction mechanism proceeds via protonation of the DHP enol ether to form a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the phenol. total-synthesis.comyoutube.com The use of a chiral Brønsted acid, such as a BINOL-derived phosphoric acid or a chiral carboxylic acid, could potentially induce asymmetry. nih.govrsc.orgrsc.org The chiral catalyst could create a chiral environment around the intermediate, leading to a facial-selective attack by the nucleophile and resulting in an excess of one enantiomer. Chiral phosphoric acids have proven effective in catalyzing intramolecular oxa-Michael additions to form substituted tetrahydropyrans with high enantioselectivity, demonstrating their utility in controlling stereochemistry in pyran ring systems. whiterose.ac.uk

Biocatalytic Methods: Another potential approach involves biocatalysis. While direct enzymatic synthesis is not reported, strategies involving kinetic resolution of precursors are plausible. For example, enzymatic hydrolysis has been used to resolve racemic mixtures of substituted dihydropyrans, yielding enantiopure starting materials that can then be used in subsequent reactions. nih.gov

These approaches remain theoretical for this specific compound and would require dedicated research to develop a viable enantioselective synthesis.

Precursor Synthesis and Purification Methodologies

The quality and availability of the starting materials, 3-bromophenol and 3,4-dihydro-2H-pyran, are crucial for the successful synthesis of the target compound.

Synthesis of 3-Bromophenol

3-Bromophenol can be synthesized through several established methods. A common laboratory-scale preparation involves the diazotization of 3-aminophenol, followed by a Sandmeyer-type reaction with a bromide source. acs.org Another route is the demethylation of 3-bromoanisole (B1666278), which can be achieved using strong Lewis acids like boron tribromide (BBr₃). mdpi.com For purification, methods such as vacuum distillation, crystallization, or column chromatography are typically employed to achieve high purity. prepchem.comorgsyn.org

Table 2: Selected Synthetic Methods for 3-Bromophenol

Starting Material Key Reagents Typical Conditions Purification
3-Aminophenol NaNO₂, H₂SO₄, CuBr Diazotization followed by hydrolysis. Distillation, Extraction

Synthesis of 3,4-Dihydro-2H-pyran (DHP)

3,4-Dihydro-2H-pyran is a widely used reagent, particularly for the protection of alcohols. nih.gov On an industrial scale, it can be produced via the gas-phase rearrangement and dehydration of tetrahydrofurfuryl alcohol over a solid oxidic catalyst, such as activated aluminum oxide, in a tube bundle reactor at elevated temperatures (150–400 °C). google.com Another common synthesis involves the acid-catalyzed elimination of an alcohol from a 2-alkoxytetrahydropyran. google.com The crude product from these reactions is typically purified by fractional distillation to remove byproducts. google.comgoogle.com

Table 3: Selected Synthetic Methods for 3,4-Dihydro-2H-pyran

Starting Material Catalyst/Reagent Typical Conditions Purification
Tetrahydrofurfuryl Alcohol Solid oxidic catalysts (e.g., Al₂O₃) Gas phase, 150-400 °C, in a tube bundle reactor. google.com Condensation and Distillation google.com

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromophenoxy Tetrahydro 2h Pyran

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The bromine atom attached to the phenoxy group of 2-(3-Bromophenoxy)tetrahydro-2H-pyran makes this position susceptible to a range of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. Due to the lack of specific literature on this compound, the reactivity of 3-bromoanisole (B1666278) is used as a close proxy to infer the expected chemical behavior.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry. The aryl bromide in the target molecule is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. synthesisspotlight.comwikipedia.org It is a widely used method for the formation of biaryl compounds. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For a substrate like this compound, the Suzuki-Miyaura coupling would enable the introduction of various aryl or vinyl substituents at the 3-position of the phenoxy ring. The THP ether is generally stable under the basic conditions of the Suzuki reaction. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. cdnsciencepub.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes. The catalytic cycle is similar to other palladium-catalyzed couplings, with the key step being the transmetalation of a copper acetylide to the palladium center. libretexts.org The reaction conditions are generally mild, and the THP group is expected to remain intact. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. sci-hub.seresearchgate.netorganic-chemistry.orgimist.manumberanalytics.com This reaction is a powerful tool for the vinylation of aryl halides. The mechanism involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. imist.ma

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromoanisole

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
SuzukiPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001695 organic-chemistry.org
Suzuki4-Methylphenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (4)K₃PO₄TolueneRT2498 organic-chemistry.org
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃NToluene701292 libretexts.org
SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ (5)-Et₃N/THF65685 sci-hub.se
HeckStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002485 nih.gov
Heckn-Butyl acrylatePd(OAc)₂ (0.5)PPh₃ (1)NaOAcDMAc1201890 frontiersin.org

Nickel-Catalyzed Cross-Coupling and Reductive Coupling

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.org The aryl bromide of this compound can participate in various nickel-catalyzed transformations.

Nickel-catalyzed cross-couplings often employ Grignard reagents or organozinc compounds as coupling partners. organic-chemistry.orgrhhz.netrsc.org These reactions can be highly efficient for the formation of C-C bonds. For instance, the coupling of 3-bromoanisole with alkyl Grignard reagents in the presence of a nickel catalyst and an N-heterocyclic carbene (NHC) ligand proceeds in good yields. organic-chemistry.org

Reductive couplings, where two different electrophiles are coupled in the presence of a stoichiometric reductant, are also achievable with nickel catalysis. This approach avoids the pre-formation of organometallic reagents.

Interactive Data Table: Nickel-Catalyzed Cross-Coupling Reactions of 3-Bromoanisole

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Additive/ReductantSolventTemp. (°C)Time (h)Yield (%)Reference
Kumadan-Butyl-MgBrNiCl₂(dppp) (1)--THF/Et₂Oreflux1688 organic-chemistry.org
KumadaPhenyl-MgBrNi(acac)₂ (5)ICy (5)-THF602492 organic-chemistry.org
ReductiveEthyl iodideNiBr₂ (10)dtbbpy (10)ZnDMA601275 wikipedia.org

C-N and C-O Bond Formation via Buchwald-Hartwig Amination and Ullmann Etherification

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds are crucial transformations in the synthesis of pharmaceuticals and other functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and heterocycles. synthesisspotlight.comwikipedia.orgnih.govacs.orgmdpi.comnih.govcardiff.ac.ukresearchgate.net The reaction typically requires a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and has been extensively developed to accommodate a broad substrate scope. acs.org The THP ether is generally stable under these conditions. nih.gov

Ullmann Etherification: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). organic-chemistry.orgwikipedia.orgnih.gov Modern variations of this reaction often use soluble copper catalysts with ligands such as phenanthrolines or amino acids, allowing for milder reaction conditions. nih.gov This reaction would allow for the synthesis of more complex diaryl ether structures from this compound.

Interactive Data Table: C-N and C-O Bond Formation Reactions of 3-Bromoanisole

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald-HartwigAniline (B41778)Pd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001896 acs.org
Buchwald-HartwigMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102491 nih.gov
UllmannPhenolCuI (10)L-Proline (20)K₂CO₃DMSO1202485 nih.gov
Ullmann4-MethoxyphenolCu₂O (5)Salicylaldoxime (10)Cs₂CO₃NMP1503678 mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromophenoxy Group

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. organic-chemistry.orgresearchgate.netpsu.eduorganic-chemistry.org The phenoxy group in this compound is an electron-donating group, and there are no strong EWGs on the ring. Therefore, the aryl bromide moiety of this compound is deactivated towards SNAr. Reaction with strong nucleophiles under forcing conditions might lead to elimination-addition (benzyne mechanism) rather than a direct SNAr pathway, potentially leading to a mixture of meta and para substituted products. frontiersin.org

Electrophilic Aromatic Substitution on the Bromophenoxy Moiety

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.comrsc.org The substituents already present on the ring direct the position of the incoming electrophile. The phenoxy group is an ortho, para-director and an activating group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. The bromine atom is also an ortho, para-director but is a deactivating group due to its inductive electron-withdrawing effect.

In the case of this compound, the directing effects of the phenoxy group and the bromine atom must be considered. The strong activating and ortho, para-directing effect of the ether oxygen will dominate. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the phenoxy group (positions 2, 4, and 6). The bromine at position 3 will sterically hinder substitution at position 2 and electronically influence the regioselectivity. The most likely positions for electrophilic attack would be position 6 (para to the bromine) and position 4 (ortho to the bromine). The exact ratio of isomers would depend on the specific electrophile and reaction conditions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. organic-chemistry.orgalexandonian.commasterorganicchemistry.com For example, nitration of 3-bromoanisole with nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro-5-bromoanisole and 4-nitro-5-bromoanisole. d-nb.infogoogle.com

Reactivity of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring in this compound is an acetal (B89532), which serves as a common protecting group for alcohols. The stability of the THP ether is pH-dependent.

THP ethers are generally stable to a wide range of non-acidic conditions, including strongly basic conditions, organometallic reagents, and hydrides. nih.gov This stability makes the THP group compatible with the conditions of many of the cross-coupling reactions discussed above, which often employ strong bases.

However, the acetal linkage is susceptible to cleavage under acidic conditions. cdnsciencepub.compsu.edusci-hub.st The hydrolysis of 2-aryloxytetrahydropyrans is catalyzed by acids and proceeds via protonation of the ether oxygen followed by cleavage to form a resonance-stabilized oxocarbenium ion and the corresponding phenol. The rate of hydrolysis can be influenced by the electronic nature of the substituent on the phenoxy group. sci-hub.st Care must be taken during the workup of reactions involving this compound to avoid premature deprotection if acidic conditions are used.

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

The most characteristic reaction of this compound is its cleavage under acidic conditions to regenerate 3-bromophenol (B21344) and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. This acid-catalyzed hydrolysis is a general feature of tetrahydropyranyl (THP) ethers, which are widely used as protecting groups for alcohols and phenols due to their stability in neutral and basic media and their facile removal in the presence of acid.

The mechanism of this hydrolysis proceeds via protonation of the pyran ring oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to the formation of the hemiacetal and regeneration of the phenolic alcohol.

Table 1: Reaction Conditions for Acid-Catalyzed Deprotection of THP Ethers

CatalystSolventTemperatureReference
p-Toluenesulfonic acid (catalytic)MethanolRoom TemperatureGeneral knowledge
Acetic acid/THF/WaterTHF/Water45 °C nih.gov
Pyridinium (B92312) p-toluenesulfonate (PPTS)Dichloromethane (B109758)Room TemperatureGeneral knowledge
Dowex 50W-X8Methanol/WaterRoom TemperatureGeneral knowledge

This table presents generally effective conditions for the deprotection of THP ethers, which are applicable to this compound.

Transacetalization is a related acid-catalyzed process where the THP group is transferred from the 3-bromophenoxy moiety to another alcohol without the involvement of water. This reaction is driven by the relative nucleophilicity and concentration of the competing alcohols. The equilibrium can be shifted by using a large excess of the new alcohol or by removing the liberated 3-bromophenol from the reaction mixture.

Ring-Opening Reactions and Derivatization Strategies

Beyond simple hydrolysis, the tetrahydropyran ring can undergo ring-opening reactions under specific conditions. While the acetal linkage is the most labile, treatment with strong nucleophiles in the presence of Lewis acids can lead to cleavage of other C-O bonds within the pyran ring, although this is less common for simple 2-aryloxy derivatives.

More significant derivatization strategies for this compound focus on the reactivity of the bromo-aromatic ring. The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These derivatizations are typically performed under conditions that preserve the acid-sensitive THP ether.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3-position of the phenoxy ring. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Grignard Reagent Formation: Treatment with magnesium metal can convert the aryl bromide into a Grignard reagent. This organometallic intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. The stability of the THP ether to these conditions is a key consideration.

Stereochemical Aspects of Reactions Involving the Acetal Center

The C2 carbon of the tetrahydropyran ring in this compound is a stereocenter. The formation of this compound from 3-bromophenol and 2,3-dihydropyran results in a racemic mixture of (R)- and (S)-enantiomers. When the THP ether is attached to a chiral alcohol, a mixture of diastereomers is formed.

Reactions that proceed through the oxocarbenium ion intermediate, such as hydrolysis and transacetalization, involve a planar sp2-hybridized carbon. The subsequent nucleophilic attack can occur from either face, leading to racemization if the original material was enantiomerically pure. However, the presence of chiral catalysts or auxiliaries can, in some cases, induce stereoselectivity in the formation or cleavage of the acetal.

In nucleophilic substitution reactions at the anomeric center, the stereochemical outcome is dependent on the reaction mechanism. SN1-type reactions, proceeding through the planar carbocation, will generally lead to a mixture of diastereomers, while SN2-type reactions will result in inversion of configuration. The nature of the nucleophile, solvent, and activating agent can influence the operative pathway.

Exploration of Other Functional Group Reactivity (e.g., reactions at the pyran ring hydrogens)

While the primary reactivity of this compound is centered on the acetal linkage and the bromoaromatic ring, the C-H bonds of the tetrahydropyran ring can also undergo reaction under specific conditions. These reactions are less common but offer pathways for further functionalization.

Reactions involving the pyran ring hydrogens typically require radical initiators or strong bases. For instance, hydrogen atom abstraction by a radical species can lead to the formation of a carbon-centered radical on the pyran ring. This radical can then be trapped by other reagents.

Additionally, deprotonation of the C-H bonds alpha to the ring oxygen can be achieved with strong bases, such as organolithium reagents, in a process known as lithiation. The resulting organometallic species can then react with various electrophiles. However, the presence of the acidic aromatic protons and the potential for competing reactions at the bromo-substituent must be considered. Research has demonstrated the feasibility of direct α-lithiation of 2-phenyltetrahydropyran, suggesting that similar transformations may be possible for the title compound. researchgate.net

Detailed Mechanistic Elucidation of Key Transformations

Reaction Pathway Mapping and Intermediate Isolation

The central intermediate in the acid-catalyzed hydrolysis and transacetalization of this compound is the resonance-stabilized 2-tetrahydropyranyl cation. While this intermediate is generally too reactive to be isolated, its existence is strongly supported by kinetic data and stereochemical outcomes. Trapping experiments, where the reaction is conducted in the presence of a highly reactive nucleophile, can provide further evidence for its formation. For example, conducting the hydrolysis in the presence of an alcohol can lead to the formation of the corresponding 2-alkoxytetrahydropyran, a product of the trapped carbocation.

Kinetic Studies and Activation Energy Determination

Kinetic studies on the acid-catalyzed hydrolysis of 2-aryloxytetrahydropyrans have provided significant insight into the reaction mechanism. Research by Fife and Jao on a series of para-substituted 2-phenoxytetrahydropyrans demonstrated that the reaction is subject to general acid catalysis. nih.gov

A Hammett plot of the logarithm of the observed rate constant (log kobsd) versus the Hammett substituent constant (σ) for the hydrolysis of 2-(para-substituted phenoxy)tetrahydropyrans at a constant pH yielded a linear relationship with a ρ value of -0.92. nih.gov The negative value of ρ indicates that electron-donating substituents on the phenyl ring accelerate the reaction by stabilizing the positive charge that develops in the transition state. Conversely, electron-withdrawing substituents retard the rate of hydrolysis.

Table 2: Hammett Substituent Constants and Predicted Relative Hydrolysis Rates

Substituent (X) in 2-(X-phenoxy)tetrahydropyranHammett Constant (σmeta)Predicted Relative Rate (log(k/kH) = ρσ)
3-NO20.71-0.65 (Slower)
3-CN0.56-0.52 (Slower)
3-Br0.39-0.36 (Slower)
3-Cl0.37-0.34 (Slower)
3-OCH30.12-0.11 (Slower)
3-CH3-0.070.06 (Faster)
3-NH2-0.160.15 (Faster)

This table provides a qualitative prediction of the effect of meta-substituents on the hydrolysis rate based on the Hammett equation and the experimentally determined ρ for para-substituted analogs. The 3-bromo substituent is predicted to decrease the rate of hydrolysis compared to the unsubstituted 2-phenoxytetrahydropyran.

The solvent isotope effect (kD2O/kH2O) for the hydrolysis of these compounds was also found to be dependent on the electron-withdrawing nature of the leaving group. For 2-ethoxytetrahydropyran, the isotope effect is 2.82, which is consistent with a pre-equilibrium protonation mechanism (A-1). However, for 2-(p-nitrophenoxy)tetrahydropyran, the value decreases to 1.33. nih.gov This trend suggests a shift in the transition state structure, with increasing involvement of the nucleophile (water) as the stability of the leaving group increases. For this compound, an intermediate solvent isotope effect would be expected.

The activation energy for the hydrolysis of related acetals has been determined, and while specific values for this compound are not available in the cited literature, the Arrhenius equation can be used to relate the rate constant to the activation energy (Ea) and the pre-exponential factor (A). The observed trends in reactivity with substituent changes are primarily due to changes in the activation energy of the C-O bond cleavage step.

Computational Validation of Proposed Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has become an essential tool for validating and exploring the mechanisms of chemical reactions. For compounds like this compound, computational studies provide insights into transition state geometries, reaction energy profiles, and kinetic parameters that are often difficult to determine experimentally.

While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, a detailed theoretical investigation has been conducted on the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran. cedia.edu.ec The findings from this study serve as a valuable model for understanding the reactivity of the 3-bromo substituted compound, particularly for its gas-phase thermal decomposition (pyrolysis).

The computational analysis of the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans suggests a unimolecular elimination reaction that proceeds through a concerted, four-membered cyclic transition state. cedia.edu.ec This mechanism involves the abstraction of a hydrogen atom from the tetrahydropyran ring by the phenoxy oxygen, leading to the formation of 3,4-dihydro-2H-pyran (DHP) and the corresponding substituted phenol.

DFT calculations were employed to model this process, specifically using the WB97XD functional with a 6–311++G(d,p) basis set. cedia.edu.ec This level of theory is well-suited for examining reaction mechanisms and calculating thermodynamic and kinetic parameters. The calculations support the experimental findings that the reaction is a homogeneous, unimolecular process consistent with a first-order rate law. cedia.edu.ec

The key findings from the computational validation are summarized below:

Proposed Mechanism: The reaction is proposed to proceed via a four-membered cyclic transition state (TS). In this TS, the phenoxy oxygen atom abstracts a hydrogen from the C6 position of the tetrahydropyran ring, while the C2-O bond simultaneously cleaves.

Transition State Stabilization: The stability of the transition state is influenced by the electronic nature of the substituent on the phenoxy ring. The phenyl ring's ability to delocalize charge through resonance appears to be a significant factor in stabilizing the transition state. cedia.edu.ec

Rate-Determining Process: The polarization of the Cδ+⋯δ−OPh bond is suggested to be the rate-determining process in the reaction. The assistance of the phenoxy oxygen in the hydrogen abstraction influences the reaction rate, but the initial bond polarization is the critical step. cedia.edu.ec

The calculated thermodynamic parameters from these DFT studies show good agreement with experimental values, lending strong support to the proposed four-membered cyclic transition state mechanism. cedia.edu.ec

Calculated Thermodynamic and Kinetic Parameters

The table below presents the computationally derived and experimentally determined Arrhenius parameters for the gas-phase pyrolysis of the model compound 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

ParameterExperimental Value cedia.edu.ecComputational (DFT) Value cedia.edu.ec
Activation Energy (Ea)209.1 ± 1.8 kJ mol⁻¹213.9 kJ mol⁻¹
Pre-exponential Factor (log A, s⁻¹)14.08 ± 0.1514.12
Enthalpy of Activation (ΔH‡) at 650 K203.7 ± 1.8 kJ mol⁻¹208.5 kJ mol⁻¹
Entropy of Activation (ΔS‡) at 650 K13.6 ± 2.9 J mol⁻¹ K⁻¹14.3 J mol⁻¹ K⁻¹
Gibbs Free Energy of Activation (ΔG‡) at 650 K194.9 ± 1.8 kJ mol⁻¹199.2 kJ mol⁻¹

The close correlation between the experimental data and the values predicted by DFT calculations provides strong validation for the proposed four-membered cyclic transition state mechanism for the pyrolysis of this class of compounds.

Derivatization and Structural Modifications of 2 3 Bromophenoxy Tetrahydro 2h Pyran

Synthesis of Analogues and Homologues through Aryl Bromide Functionalization

The aryl bromide group in 2-(3-Bromophenoxy)tetrahydro-2H-pyran serves as a highly versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of this position, allowing for the synthesis of a diverse array of analogues and homologues. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Well-established methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new substituents at the 3-position of the phenoxy ring. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org These transformations are foundational in medicinal chemistry and materials science for creating libraries of compounds with varied electronic and steric properties.

The Suzuki-Miyaura coupling , for instance, facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is noted for its mild conditions and high functional group tolerance. Similarly, the Heck reaction introduces alkenyl substituents by coupling the aryl bromide with an alkene. organic-chemistry.orglibretexts.org For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice, employing a terminal alkyne as the coupling partner. organic-chemistry.orgwikipedia.org Furthermore, the Buchwald-Hartwig amination allows for the synthesis of aniline (B41778) derivatives by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org

Below is a table illustrating the potential derivatization of this compound using these palladium-catalyzed cross-coupling reactions.

Reaction Type Coupling Partner Potential Product Structure Catalyst/Conditions
Suzuki-MiyauraArylboronic acid2-(3-Biphenoxy)tetrahydro-2H-pyranPd(PPh₃)₄, Na₂CO₃
HeckAlkene2-(3-Styrylphenoxy)tetrahydro-2H-pyranPd(OAc)₂, P(o-tol)₃, Et₃N
SonogashiraTerminal alkyne2-(3-(Phenylethynyl)phenoxy)tetrahydro-2H-pyranPdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-HartwigAmine2-(3-(Phenylamino)phenoxy)tetrahydro-2H-pyranPd₂(dba)₃, BINAP, NaOt-Bu

Modifications of the Tetrahydropyran (B127337) Ring: Synthesis of Spiro and Fused Systems

While the tetrahydropyran (THP) ring in this compound is generally stable, particularly when used as a protecting group for alcohols, targeted modifications can lead to the synthesis of more complex architectures such as spiro and fused systems. scispace.comnorthwestern.eduabo.fiespublisher.comresearchgate.net These structural motifs are of significant interest as they are prevalent in numerous natural products with important biological activities. abo.fi

The synthesis of spiro systems could potentially be achieved through reactions that involve the formation of a new ring at one of the carbon atoms of the THP moiety. One conceptual approach involves the functionalization of the THP ring, followed by a ring-closing reaction. For example, the Prins cyclization, a reaction between an alkene and a carbonyl compound, is a known method for constructing spirocyclic tetrahydropyrans. scispace.comnorthwestern.edu

Fused systems, where a new ring shares two atoms with the THP ring, can also be envisioned. Intramolecular Heck reactions, for example, have been utilized to construct fused pyran rings. espublisher.com Another approach could involve a hetero-Diels-Alder reaction, a powerful tool for the synthesis of six-membered heterocyclic rings.

Regioselective and Stereoselective Derivatization Strategies

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. In the context of this compound, such strategies could be applied to both the phenoxy and the tetrahydropyran moieties.

Regioselective derivatization of the aromatic ring, beyond the functionalization of the bromo-substituent, could be directed by the existing ether linkage. Electrophilic aromatic substitution reactions, for example, would be directed to the ortho and para positions relative to the activating ether group.

On the tetrahydropyran ring, regioselective reactions are also conceivable. For instance, the reductive ring-opening of acetals, such as the anomeric center of the THP ether, can be achieved with regiocontrol under specific conditions, providing access to functionalized linear structures. researchgate.netresearchgate.net Stereoselective synthesis of substituted tetrahydropyrans is often achieved through methods like organocatalytic cascade reactions or substrate-controlled cyclizations. acs.org

Synthesis of Chiral Derivatives for Asymmetric Catalysis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The tetrahydropyran scaffold is found in several chiral ligands that have proven effective in asymmetric catalysis. nih.govacs.orgresearchgate.net By introducing chirality into the this compound structure, it is possible to generate novel chiral derivatives with potential applications in asymmetric catalysis.

Chirality can be introduced through various methods, including the use of chiral starting materials or through asymmetric synthesis. For example, an asymmetric Prins cyclization could be employed to construct a chiral tetrahydropyran ring. Once a chiral derivative of this compound is obtained, further functionalization, for instance at the aryl bromide position, could be used to append coordinating groups capable of binding to a metal center, thus forming a chiral catalyst.

The table below outlines a conceptual pathway to a chiral derivative.

Step Reaction Description Potential Outcome
1Asymmetric SynthesisEnantioselective synthesis of a chiral tetrahydropyran precursor.Chiral tetrahydropyran alcohol
2EtherificationCoupling of the chiral alcohol with 3-bromophenol (B21344).Chiral this compound
3FunctionalizationIntroduction of a phosphine (B1218219) group via aryl bromide coupling.Chiral phosphine ligand

Exploration of Structure-Reactivity and Structure-Function Relationships in Novel Derivatives

A systematic exploration of the structure-reactivity and structure-function relationships of novel derivatives of this compound is essential for understanding their chemical behavior and potential applications. By synthesizing a library of analogues with diverse substituents on the phenoxy ring (as described in section 4.1), it becomes possible to study how electronic and steric factors influence the properties of these molecules.

A hypothetical study could involve correlating the Hammett parameter of the substituent on the aromatic ring with the rate of a specific reaction involving the tetrahydropyran moiety. Such quantitative structure-reactivity relationships (QSRR) provide valuable insights into reaction mechanisms and can guide the design of new derivatives with desired properties.

Spectroscopic and Advanced Analytical Characterization for Research on 2 3 Bromophenoxy Tetrahydro 2h Pyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural determination of 2-(3-bromophenoxy)tetrahydro-2H-pyran in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques establish connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the tetrahydropyran (B127337) ring protons and the aromatic protons of the bromophenoxy group. The anomeric proton (O-CH-O) on the THP ring is particularly diagnostic, typically appearing as a downfield multiplet due to the deshielding effect of two adjacent oxygen atoms. The remaining THP protons would appear as a series of complex multiplets in the aliphatic region. The protons on the brominated aromatic ring would exhibit characteristic splitting patterns and chemical shifts influenced by the bromo and ether substituents.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The anomeric carbon of the THP ring is expected to be the most downfield signal in the aliphatic region. The other five carbons of the THP ring would appear at higher fields. In the aromatic region, four signals are expected for the six carbons of the 3-bromophenoxy group, with the carbon atom bonded to the bromine showing a characteristic shift.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the THP ring and the aromatic system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to definitively assign each proton signal to its directly attached carbon and to map long-range proton-carbon correlations, confirming the connectivity between the tetrahydropyran ring and the 3-bromophenoxy group through the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Anomeric Proton/CarbonTHP C2-H5.3 - 5.698 - 102
Aliphatic Protons/CarbonsTHP Ring (C3, C4, C5)1.5 - 2.020 - 35
Aliphatic Protons/CarbonsTHP Ring (C6)3.5 - 4.060 - 65
Aromatic Protons/CarbonsBromophenoxy Ring6.8 - 7.3115 - 160

Advanced Mass Spectrometry Techniques (HRMS, MS/MS) for Structural Confirmation

Advanced mass spectrometry techniques are indispensable for confirming the molecular formula and probing the compound's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₃BrO₂), the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, showing two peaks of similar intensity separated by two mass units (M and M+2). docbrown.info Predicted accurate masses for various adducts can be calculated and compared with experimental data for confirmation. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺[C₁₁H₁₄BrO₂]⁺257.0172
[M+Na]⁺[C₁₁H₁₃BrNaO₂]⁺278.9991
[M+K]⁺[C₁₁H₁₃BrKO₂]⁺294.9731
[M+NH₄]⁺[C₁₁H₁₇BrNO₂]⁺274.0437

Data based on predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule include the cleavage of the glycosidic bond, leading to the formation of ions corresponding to the tetrahydropyranyl cation (m/z 85) and the bromophenoxy radical, or the bromophenoxide ion. Further fragmentation of the bromophenoxy portion could also be observed.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. Key vibrations include:

C-O-C Stretching: Strong, characteristic bands for the aryl-alkyl ether and the aliphatic ether linkages within the THP ring, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-H Stretching: Signals for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the THP ring appears just below 3000 cm⁻¹.

C-Br Stretching: A band in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring and the C-Br bond.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the preferred conformation of the tetrahydropyran ring (e.g., chair, boat) and the relative orientation of the bromophenoxy substituent. mkuniversity.ac.in Furthermore, for a chirally pure sample, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral center at the anomeric carbon (C2).

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

The anomeric carbon of the tetrahydropyran ring in this compound is a stereocenter. As such, the compound can exist as a pair of enantiomers ((R) and (S)). While a racemic mixture is optically inactive, if the enantiomers are separated or if an enantiomerically enriched sample is synthesized, Circular Dichroism (CD) spectroscopy can be employed. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is unique to each enantiomer (mirror images of each other) and can be used to assign the absolute configuration by comparing experimental data with theoretical calculations or with data from structurally related compounds of known stereochemistry. researchgate.netrsc.org

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, is a powerful tool for determining the purity of the compound. A UV detector would be effective due to the presence of the bromophenyl chromophore. The retention time is characteristic of the compound under specific conditions, and the peak area can be used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jocpr.com This technique is suitable for analyzing the purity of volatile and thermally stable compounds like this compound. The GC component separates the compound from any impurities, and the coupled MS provides a mass spectrum for the eluting peak, allowing for positive identification based on its fragmentation pattern and comparison to a spectral library. researchgate.net

Computational Chemistry and Theoretical Studies on 2 3 Bromophenoxy Tetrahydro 2h Pyran

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties. Methods such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, yielding information about molecular orbitals and electron density.

For 2-(3-Bromophenoxy)tetrahydro-2H-pyran, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly instructive. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

In pyran derivatives, the HOMO and LUMO are often localized on specific parts of the molecule. scifiniti.com For this compound, the HOMO is expected to have significant contributions from the electron-rich bromophenoxy ring, particularly the oxygen and bromine atoms with their lone pairs, while the LUMO may be distributed over the aromatic system's anti-bonding orbitals. Molecular Electrostatic Potential (MEP) maps, which are generated from electronic structure calculations, visualize the charge distribution and are used to predict how the molecule will interact with other charged species. bohrium.comsemanticscholar.org

Calculated PropertyTypical Value/DescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates propensity to donate electrons; relates to ionization potential.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates propensity to accept electrons; relates to electron affinity.
HOMO-LUMO Gap ELUMO - EHOMOCorrelates with chemical reactivity, polarizability, and kinetic stability. bohrium.com
Dipole Moment A measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Mulliken Charges Calculated partial charges on each atom.Helps identify electrophilic and nucleophilic centers within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the tetrahydropyran (B127337) (THP) ring is a critical aspect of the structure of this compound. The THP ring is not planar and can adopt several conformations, with the most stable being the chair form. researchgate.netmontclair.edu Other higher-energy conformers include the boat and twist-boat forms.

Computational methods are used to map the potential energy surface (PES) of the molecule, identifying the stable conformers (local minima) and the transition states (saddle points) that connect them. For the parent THP molecule, the energy difference between the chair and the 2,5-twist conformer is calculated to be approximately 6 kcal/mol, while the transition state between them is about 11 kcal/mol higher in energy than the chair. researchgate.netmontclair.edu

The introduction of the bulky 3-bromophenoxy substituent at the anomeric C2 position creates two primary chair conformations: one with the substituent in an axial position and one with it in an equatorial position. The relative stability of these two isomers is governed by steric and stereoelectronic effects, such as the anomeric effect. DFT calculations can precisely determine the energy difference between the axial and equatorial conformers, predicting which is more populated at equilibrium. Studies on similar halogenated pyran analogues confirm that even with significant steric hindrance, the chair conformation (specifically the 4C1 chair) is typically preferred. beilstein-journals.orgbeilstein-archives.org

Conformer (Tetrahydropyran)Relative Energy (kcal/mol)Method/Basis SetReference
Chair 0.00B3LYP/6-31G(d) researchgate.netmontclair.edu
2,5-Twist 5.84 - 5.95B3LYP researchgate.netmontclair.edu
1,4-Boat 6.23 - 6.46B3LYP researchgate.netmontclair.edu
Half-Chair (TS) ~11.0HF researchgate.netmontclair.edu

Density Functional Theory (DFT) for Predicting Reactivity and Spectroscopic Properties

DFT is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. It is instrumental in predicting various reactivity descriptors and spectroscopic properties.

Spectroscopic Properties: DFT is also a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. scifiniti.com

NMR Spectroscopy: DFT can calculate nuclear magnetic shielding tensors, which can be converted into chemical shifts (¹H and ¹³C NMR). Comparing theoretical and experimental spectra can help confirm the molecular structure and assign specific resonances. bohrium.com

Spectroscopic DataComputational Prediction MethodApplication
IR Frequencies DFT frequency calculationsAssign experimental vibrational bands to specific molecular motions.
Raman Activities DFT frequency calculationsComplement IR data for structural characterization.
¹H & ¹³C NMR Shifts GIAO, CSGT methods within DFTAssign peaks in NMR spectra and confirm stereochemistry.
UV-Vis Spectra Time-Dependent DFT (TD-DFT)Predict electronic transitions and absorption wavelengths. semanticscholar.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating reaction mechanisms by modeling the complete reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

The thermal decomposition (pyrolysis) of 2-phenoxytetrahydropyrans has been studied both experimentally and theoretically. cedia.edu.ecresearchgate.net The reaction proceeds via a unimolecular elimination to yield 3,4-dihydro-2H-pyran and the corresponding phenol (B47542). Theoretical studies on the 4-bromo isomer suggest a mechanism involving a four-membered cyclic transition state. cedia.edu.ec In this TS, a hydrogen atom from the C6 position of the pyran ring is abstracted by the phenoxy oxygen atom, leading to the concerted cleavage of the C2-O bond and formation of a double bond within the ring.

DFT calculations are used to:

Locate the Transition State Structure: Algorithms search the potential energy surface for a first-order saddle point.

Verify the Transition State: A frequency calculation must show exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the transition state and the reactants (ΔE‡) provides the theoretical activation energy, which can be compared to experimental values derived from Arrhenius plots.

Parameter2-(4-Bromophenoxy)tetrahydro-2H-pyranMethod
Experimental Activation Energy (Ea) 209.1 ± 1.8 kJ mol⁻¹Gas-phase kinetics cedia.edu.ec
Calculated Activation Enthalpy (ΔH‡) 212.1 kJ mol⁻¹WB97XD/6–311++G(d,p) cedia.edu.ec
Calculated Gibbs Free Energy of Activation (ΔG‡) 204.4 kJ mol⁻¹WB97XD/6–311++G(d,p) cedia.edu.ec

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

For this compound, MD simulations can be used to:

Analyze Conformational Dynamics: MD can show the transitions between different conformers (e.g., chair-flipping, rotation around the C-O bonds) in solution, providing a more realistic picture than static calculations.

Study Solvent Effects: By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, MD can model the solvation shell around the molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their effect on conformational preferences.

Simulate Interactions with Biomolecules: If this compound or its derivatives are investigated as potential ligands for a biological target (e.g., an enzyme), MD simulations are crucial. nih.gov After docking the ligand into the binding site, an MD simulation can assess the stability of the resulting complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While no specific QSAR studies on this compound derivatives are prominently reported, the methodology provides a framework for the rational design of new analogues with potentially enhanced activity.

A hypothetical QSAR study would involve several steps:

Dataset Assembly: A series of derivatives would be synthesized, varying substituents on the phenoxy ring (e.g., at the ortho-, meta-, and para-positions) or on the THP ring. Their biological activity (e.g., IC₅₀ for enzyme inhibition) would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated computationally. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules.

Derivative (Hypothetical)LogP (Hydrophobicity)Dipole Moment (Polarity)Steric Parameter (e.g., MR)Biological Activity (e.g., -logIC₅₀)
Parent (3-Br) 3.42.1 D55.25.0
Derivative 1 (3-Cl) 3.12.0 D50.54.8
Derivative 2 (3-F) 2.81.9 D45.94.5
Derivative 3 (3-CH₃) 3.52.3 D56.15.3

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Role as a Versatile Synthetic Intermediate for Complex Molecules

The structural attributes of 2-(3-bromophenoxy)tetrahydro-2H-pyran, particularly the presence of a bromine atom on the phenyl ring, render it an excellent substrate for various coupling reactions. This functionality is pivotal for the construction of intricate molecular architectures. The tetrahydropyranyl ether linkage serves as a robust protecting group for the phenolic oxygen, which can be selectively cleaved under specific acidic conditions, revealing a hydroxyl group for further synthetic manipulations.

While direct and extensive research specifically detailing the use of this compound in the synthesis of named Active Pharmaceutical Ingredients (APIs) is not widely published, the utility of closely related analogs underscores its potential in this domain. For instance, the related compound, 2-(2-bromoethoxy)-tetrahydro-2H-pyran, has been identified as a key intermediate in an innovative and convergent synthesis of an API. researchgate.net This highlights the role of the bromo- and THP-ether functionalities in facilitating the construction of complex pharmaceutical molecules. The bromo group can be readily converted to other functional groups or used in cross-coupling reactions to build the carbon skeleton of a drug molecule, while the THP group protects a hydroxyl moiety during these transformations.

The analogous compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is recognized as a halogenated heterocycle that serves as a building block in organic synthesis. sigmaaldrich.com Research has indicated that compounds with this structural motif exhibit a range of biological activities, including antimicrobial and cytotoxic effects. This suggests that derivatives of this compound could also be explored for similar therapeutic applications. The reactivity of the bromine atom allows for its participation in nucleophilic substitution and oxidation-reduction reactions, expanding its synthetic utility.

Table 1: Potential Pharmaceutical Applications of Bromophenoxy-Tetrahydropyran Scaffolds

Application AreaRole of the Chemical Moiety
Antimicrobial Agents The bromophenyl group can be a key pharmacophore, with modifications influencing activity against various bacterial strains, including Mycobacterium tuberculosis.
Anticancer Agents The core structure can be elaborated to create compounds that exhibit selective cytotoxicity against cancer cell lines.
Drug Scaffolding The tetrahydropyran (B127337) ring can serve as a non-aromatic, conformationally flexible scaffold in drug design.

The development of novel herbicides and other agrochemicals often relies on the synthesis of molecules with specific structural features that interact with biological targets in pests and weeds. The pyran-2-one scaffold, which is structurally related to the tetrahydropyran ring system, has been a focus in the discovery of new herbicidal leads. For example, a series of 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives have been designed and synthesized, showing promising herbicidal activity. mdpi.com Given the structural similarities, this compound could serve as a precursor for a new generation of agrochemicals. The bromophenoxy moiety can be functionalized to modulate the compound's activity and selectivity.

In the realm of specialty chemicals, tetrahydropyran derivatives are utilized in the production of liquid crystals. google.com The specific properties of these materials are highly dependent on the molecular structure of their components. The rigid bromophenyl group combined with the more flexible tetrahydropyran ring in this compound could be advantageous in designing new liquid crystal materials with desired physical properties.

Development of Novel Synthetic Reagents and Catalysts derived from this compound

The inherent reactivity of the aryl bromide in this compound allows for its conversion into organometallic reagents, such as Grignard or organolithium species. These reagents are powerful tools in organic synthesis for the formation of new carbon-carbon bonds. For example, the related compound 2-(4-bromophenoxy)tetrahydro-2H-pyran can be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide. sigmaaldrich.com Similarly, this compound could be converted into its corresponding organometallic derivatives, which would be valuable reagents for introducing the 3-(tetrahydro-2H-pyran-2-yloxy)phenyl moiety into various molecules.

Furthermore, the pyran framework can be a scaffold for the development of ligands for catalysis. The oxygen atoms in the tetrahydropyran ring can act as coordination sites for metal centers, and the substitution pattern on the phenyl ring can be modified to tune the electronic and steric properties of the resulting catalyst. While specific catalysts derived from this compound are not documented, the general utility of pyran-containing ligands in catalysis is an active area of research. espublisher.com

Integration into Polymer Science and Materials Chemistry

The bifunctional nature of this compound—possessing a reactive aryl bromide and a latent hydroxyl group (protected as a THP ether)—makes it a potential monomer for the synthesis of novel polymers. The aryl bromide can participate in polymerization reactions such as Suzuki or Heck coupling, leading to the formation of conjugated polymers with interesting electronic and optical properties. The THP group can be removed post-polymerization to introduce hydroxyl functionalities along the polymer backbone, which can be used for further modifications or to influence the material's properties, such as solubility and hydrophilicity.

Potential in Supramolecular Chemistry and Molecular Recognition (e.g., hosts, ligands)

The design of host molecules for molecular recognition often involves the creation of pre-organized cavities lined with specific functional groups that can interact with guest molecules. The rigid aromatic portion and the more flexible tetrahydropyran unit of this compound could be incorporated into larger macrocyclic structures. The bromophenyl moiety can serve as a handle for building up these larger architectures through cross-coupling reactions. The oxygen atoms of the tetrahydropyran ring could potentially participate in hydrogen bonding or other non-covalent interactions with guest molecules. While there is no specific literature on the use of this compound in this context, the general principles of supramolecular chemistry suggest its potential as a building block for the construction of novel host-guest systems.

Future Directions and Emerging Research Areas for 2 3 Bromophenoxy Tetrahydro 2h Pyran

Chemo- and Biocatalytic Approaches for Enhanced Selectivity and Efficiency

Future research will likely pivot towards the development of highly selective and efficient catalytic systems for the synthesis and functionalization of 2-(3-Bromophenoxy)tetrahydro-2H-pyran. In chemocatalysis, the focus will be on leveraging the aryl bromide moiety for advanced cross-coupling reactions. Biocatalysis, on the other hand, offers a pathway to stereoselective transformations under mild, environmentally benign conditions.

Key research thrusts will include:

Palladium-Catalyzed Cross-Coupling: Developing next-generation palladium catalysts with specialized phosphine (B1218219) ligands to enable challenging C-C, C-N, and C-O bond formations at the bromide position with high functional group tolerance.

Enzymatic Transformations: Employing enzymes such as lipases or hydrolases for the selective cleavage of the THP ether under mild conditions, which would be particularly advantageous for sensitive substrates. Cytochrome P450 monooxygenases could be engineered to achieve regioselective hydroxylation of the aromatic ring, introducing new functional handles.

Catalyst TypePotential ReactionAdvantages
Chemocatalyst Suzuki-Miyaura CouplingFormation of C-C bonds to build molecular complexity.
Chemocatalyst Buchwald-Hartwig AminationIntroduction of nitrogen-containing functional groups.
Biocatalyst (Hydrolase) THP DeprotectionHigh selectivity and mild, aqueous reaction conditions.
Biocatalyst (Monooxygenase) Aromatic HydroxylationRegioselective functionalization of the phenyl ring.

Sustainable Synthesis and Green Chemistry Innovations

The synthesis of aryl ethers traditionally involves harsh conditions and stoichiometric reagents. Future efforts will concentrate on aligning the production of this compound with the principles of green chemistry. This involves optimizing reaction conditions to minimize waste, reduce energy consumption, and utilize renewable resources.

Promising areas for innovation include:

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes can enhance heat and mass transfer, improve safety, and allow for automated optimization, leading to higher yields and purity.

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives such as ionic liquids, supercritical fluids, or bio-derived solvents like Cyrene.

Metrics-Driven Optimization: Applying green chemistry metrics like Process Mass Intensity (PMI) and E-Factor to quantitatively assess and improve the environmental footprint of the synthesis. acsgcipr.orgnih.govmdpi.comacs.orgresearchgate.net

Green Chemistry MetricDefinitionGoal for Improvement
Atom Economy (MW of product / MW of all reactants) x 100%Maximize incorporation of reactant atoms into the final product.
Process Mass Intensity (PMI) Total mass in a process / Mass of productMinimize by reducing solvent, reagent, and process water usage. acsgcipr.orgacs.org
E-Factor Total waste (kg) / Product (kg)Approach zero by eliminating waste streams. nih.govacs.org

Exploration of Unprecedented Reactivity and Novel Transformations

Beyond its role as a stable intermediate, future research will aim to uncover novel reactivity patterns for this compound. The interplay between the bromo-aromatic system and the acetal-like THP ether could lead to unprecedented chemical transformations.

Potential areas of exploration:

Metal-Mediated C-O Bond Activation: Investigating transition metal complexes that can selectively cleave the aryl-oxygen ether bond, a typically robust linkage, to generate new reactive intermediates. researchgate.net

Photocatalysis: Utilizing visible-light photocatalysis to activate the C-Br bond for radical-based transformations, enabling access to reaction pathways that are complementary to traditional palladium catalysis.

Domino Reactions: Designing one-pot sequences where an initial transformation at the bromide site triggers a subsequent reaction involving the THP group or the aromatic ring, thereby rapidly increasing molecular complexity.

Development of High-Throughput Screening Methods for Reaction Discovery

To accelerate the discovery of new reactions and optimal conditions, high-throughput screening (HTS) methodologies will be indispensable. unchainedlabs.com Miniaturized reaction platforms allow for the rapid evaluation of hundreds or thousands of unique catalyst, ligand, solvent, and base combinations.

Future HTS campaigns could focus on:

Cross-Coupling Optimization: Screening extensive libraries of palladium catalysts and ligands to identify optimal conditions for coupling this compound with challenging or novel substrates. acs.orgnih.gov

Colorimetric and Fluorometric Assays: Developing novel assays that signal a successful reaction through a change in color or fluorescence, enabling rapid and quantitative analysis of reaction outcomes in a high-throughput format. acs.orgresearchgate.net This could be particularly useful for detecting the consumption of the aryl halide starting material.

HTS ParameterVariables to ScreenDesired Outcome
Catalyst Different Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)High catalytic turnover number and frequency.
Ligand Buchwald, Josiphos, XPhos ligand familiesImproved yield, selectivity, and substrate scope.
Base Inorganic (K₂CO₃, Cs₂CO₃) and Organic (DIPEA, DBU)Optimal reaction rate and suppression of side reactions.
Solvent Aprotic polar (DMF, DMSO) and nonpolar (Toluene, Dioxane)Enhanced solubility and reaction kinetics.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling predictive modeling and automated reaction optimization. beilstein-journals.orgsemanticscholar.org For this compound, these computational tools can guide experimental design, saving time and resources.

Key applications of AI and ML include:

Predictive Modeling: Training ML models on large reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for cross-coupling reactions involving this specific substrate. beilstein-journals.org

Bayesian Optimization: Using active learning algorithms to intelligently select the next set of experiments to perform, efficiently navigating complex reaction parameter spaces to find the global optimum for yield or selectivity with a minimal number of experiments. nih.gov

Retrosynthesis Planning: Incorporating this compound into AI-powered retrosynthesis software to identify novel and efficient synthetic routes to complex target molecules that utilize it as a key building block.

Interdisciplinary Research with Biological and Medicinal Chemistry for Targeted Compound Libraries

The structure of this compound makes it an attractive building block for creating libraries of compounds for biological screening. The aryl bromide serves as a versatile anchor point for diversification, while the protected phenol (B47542) can be revealed at a later stage.

Future interdisciplinary research will leverage this compound for:

PROTACs (Proteolysis-Targeting Chimeras): The molecule can serve as a precursor to "warhead" or "linker" components in PROTACs. nih.govresearchgate.netenamine.net The bromide allows for facile connection to a linker, which is then joined to an E3 ligase-binding ligand.

Prodrugs: The THP-protected phenol is a classic prodrug strategy. The THP group can be cleaved in vivo by the acidic environment of certain tissues or by specific enzymes to release an active phenolic drug molecule.

Click Chemistry Building Blocks: The aryl bromide can be converted to an azide (B81097) or an alkyne, transforming the molecule into a valuable reagent for "click chemistry," a powerful method for rapidly synthesizing compound libraries and bioconjugates. nih.gov

Application AreaRole of this compoundPotential Target Class
PROTACs Precursor to warhead or linker via C-Br functionalization. nih.govresearchgate.netenamine.netKinases, nuclear receptors, transcription factors.
Prodrugs Latent phenolic drug; THP group acts as a cleavable promoiety.Compounds requiring improved solubility or targeted release.
Click Chemistry Can be converted to an azide or alkyne for CuAAC reactions. nih.govBioconjugation targets, material science applications.

Q & A

Q. What are the established synthetic routes for 2-(3-Bromophenoxy)tetrahydro-2H-pyran, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution using 3-bromophenol derivatives and tetrahydropyran precursors. A typical procedure involves reacting 4-bromo-3,5-dimethylphenol with KOH in dry DMSO under inert conditions, followed by purification via column chromatography . Key intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity. For example, 1H^1 \text{H}-NMR peaks at δ 4.5–5.0 ppm confirm the tetrahydropyran ring's ether linkage .

Q. What analytical methods are recommended for purity assessment and structural validation?

Reverse-phase HPLC with a Newcrom R1 column is effective for purity analysis, using a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate . For structural validation, high-resolution mass spectrometry (HRMS) and 13C^{13} \text{C}-NMR are critical. The compound’s molecular ion peak ([M+H]+^+) should align with the theoretical molecular weight (e.g., 257.01 g/mol for C11_{11}H13_{13}BrO2_2) .

Q. How should researchers handle stability and storage challenges?

Stabilizers like K2_2CO3_3 are added to prevent degradation of brominated intermediates during storage . The compound should be stored in anhydrous conditions at –20°C, with periodic 1H^1 \text{H}-NMR checks to monitor decomposition (e.g., bromine loss or ether cleavage) .

Q. What safety protocols are essential for handling brominated tetrahydropyrans?

Avoid inhalation or skin contact due to potential sensitization (GHS hazard code R43). Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood. Spills must be contained with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of substituted tetrahydropyrans?

Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization. For example, L3 ligands (e.g., chiral bisphosphines) induce >90% diastereomeric excess in products like (2R*,3S*,4S*)-configured derivatives. Reaction temperature (–20°C to 0°C) and solvent polarity (THF vs. DCM) critically influence stereochemical outcomes .

Q. What mechanistic insights explain competing metalation sites in lithiated derivatives?

Lithiating agents (e.g., n-BuLi or LiHMDS) exhibit divergent site selectivity. At –78°C in THF, n-BuLi preferentially metalates the 6-CH3_3 group, while LiHMDS targets the 8-CH position due to steric and electronic effects. 6Li^6 \text{Li}-NMR studies reveal solvent-coordination effects on transition-state geometry .

Q. How can reaction yields be optimized for large-scale synthesis?

Catalyst loading (5–10 mol%) and substrate stoichiometry (1:1.2 ratio of phenol to tetrahydropyran precursor) are key. Microwave-assisted synthesis (100°C, 30 min) improves yields to >85% compared to conventional heating (12–24 h). Side products (e.g., di-brominated byproducts) are minimized using excess K2_2CO3_3 .

Q. What applications exist in medicinal chemistry and drug discovery?

The compound serves as a precursor for HIV-1 reverse transcriptase inhibitors (e.g., 5-pentacosynoic acid derivatives) and cardiolipin analogs. Its bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Q. How do computational methods aid in synthetic route planning?

Retrosynthetic algorithms (e.g., AI-powered Template_relevance models) predict feasible routes using Reaxys and Pistachio databases. For example, epoxy intermediates (e.g., 2-((R)-Oxiran-2-yl)methoxy derivatives) are prioritized for stereospecific ring-opening reactions .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

Conflicting data on solvent choice (DMSO vs. DMF) for nucleophilic substitution arise from differences in phenol acidity. DMSO enhances phenoxide stability but requires rigorous drying. Researchers should validate solvent compatibility via control experiments and monitor reaction progress via TLC (Rf_f = 0.3 in hexane/ethyl acetate 4:1) .

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2-(3-Bromophenoxy)tetrahydro-2H-pyran
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2-(3-Bromophenoxy)tetrahydro-2H-pyran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.